molecular formula C7H16NO5P B12733687 (+)-2-Amino-7-phosphonoheptanoic acid CAS No. 81338-24-1

(+)-2-Amino-7-phosphonoheptanoic acid

Cat. No.: B12733687
CAS No.: 81338-24-1
M. Wt: 225.18 g/mol
InChI Key: MYDMWESTDPJANS-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-2-Amino-7-phosphonoheptanoic acid, commonly known as L-AP7, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound is known for its ability to competitively inhibit the binding of glutamate to the NMDA receptor, thereby preventing the activation of this receptor. L-AP7 has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-2-Amino-7-phosphonoheptanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as heptanoic acid derivatives.

    Amination: The amino group is introduced through amination reactions, often involving the use of ammonia or amine derivatives.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure L-2-Amino-7-phosphonoheptanoic acid.

Industrial Production Methods

Industrial production of L-2-Amino-7-phosphonoheptanoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

L-2-Amino-7-phosphonoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the phosphono group to phosphine derivatives.

    Substitution: Substitution reactions involving the amino or phosphono groups can lead to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

Scientific Research Applications

L-2-Amino-7-phosphonoheptanoic acid has a wide range of scientific research applications:

    Neuroscience: It is used to study the role of NMDA receptors in synaptic plasticity, learning, and memory.

    Pharmacology: L-2-Amino-7-phosphonoheptanoic acid is utilized in the development of potential therapeutic agents for neurological disorders such as epilepsy and neurodegenerative diseases.

    Biochemistry: Researchers use this compound to investigate the biochemical pathways involving NMDA receptors and their interactions with other neurotransmitters.

Mechanism of Action

L-2-Amino-7-phosphonoheptanoic acid exerts its effects by binding to the glutamate recognition site on the NMDA receptor, thereby blocking the activation of this receptor. This inhibition prevents the influx of calcium ions into the neuron, which is crucial for synaptic transmission and plasticity. The molecular targets of L-2-Amino-7-phosphonoheptanoic acid include the NMDA receptor subunits, and the pathways involved are primarily related to excitatory neurotransmission .

Comparison with Similar Compounds

L-2-Amino-7-phosphonoheptanoic acid is unique in its high selectivity for the NMDA receptor. Similar compounds include:

    D-2-Amino-7-phosphonoheptanoic acid: Another enantiomer with similar properties but different pharmacokinetics.

    2-Amino-5-phosphonovaleric acid (APV): A shorter-chain analog with similar NMDA receptor antagonistic properties.

    7-Chlorokynurenate: Acts as a glycine site modulation blocker rather than a glutamate site blocker.

These compounds share the ability to inhibit NMDA receptor activity but differ in their specific binding sites, pharmacokinetics, and potential therapeutic applications .

Properties

CAS No.

81338-24-1

Molecular Formula

C7H16NO5P

Molecular Weight

225.18 g/mol

IUPAC Name

(2S)-2-amino-7-phosphonoheptanoic acid

InChI

InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13)/t6-/m0/s1

InChI Key

MYDMWESTDPJANS-LURJTMIESA-N

Isomeric SMILES

C(CC[C@@H](C(=O)O)N)CCP(=O)(O)O

Canonical SMILES

C(CCC(C(=O)O)N)CCP(=O)(O)O

Origin of Product

United States

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